APN-C3-PEG5-Acid is a novel compound that belongs to a class of thiol-specific conjugation reagents. It features a polyethylene glycol (PEG) chain linked to a carboxylic acid functional group, enhancing its solubility and stability in aqueous environments. The compound includes a 3-arylpropiolonitrile (APN) moiety, which is reactive towards thiols, making it particularly useful in bioconjugation applications. Its unique structure allows it to form stable thioether linkages with biomolecules, facilitating targeted delivery and degradation of proteins in various biological systems .
The biological activity of APN-C3-PEG5-Acid is primarily linked to its role in the synthesis of proteolysis-targeting chimeras (PROTACs). By facilitating the selective degradation of target proteins through the ubiquitin-proteasome system, this compound plays a significant role in therapeutic applications, particularly in cancer treatment. Its ability to form stable linkages with biomolecules enhances its effectiveness in targeting specific proteins for degradation .
The synthesis of APN-C3-PEG5-Acid typically involves several steps:
APN-C3-PEG5-Acid has diverse applications across various fields:
Interaction studies involving APN-C3-PEG5-Acid focus on its ability to selectively react with thiol groups in proteins. These studies reveal insights into how this compound can be utilized to modify specific proteins without affecting others, thereby providing a method for targeted therapeutic interventions. The stability of the thioether linkages formed during these interactions is crucial for maintaining the biological activity of conjugated molecules .
Several compounds share structural or functional similarities with APN-C3-PEG5-Acid. Here are some notable examples:
| Compound Name | Structure/Functionality | Uniqueness |
|---|---|---|
| APN-C3-NH-Boc | Contains a Boc protecting group instead of a carboxylic acid | Focused on amine reactions |
| APN-C4-NH-Boc | Similar but features a longer alkyl chain | Enhanced hydrophobic interactions |
| APN-C2-NH-Boc | Shorter alkyl chain compared to APN-C3-NH-Boc | Potential for different solubility properties |
| APN-C3-NH-Fmoc | Uses Fmoc protecting group | Different reactivity profile |
APN-C3-PEG5-Acid stands out due to its unique combination of PEGylation and thiol reactivity, making it particularly effective for applications requiring stable and specific protein modifications. Its ability to facilitate click chemistry reactions further enhances its utility in biochemical research and drug development .
The 3-arylpropiolonitrile (APN) group serves as the cornerstone of APN-C3-PEG5-Acid’s design, offering superior thiol-specific reactivity compared to traditional maleimide-based linkers. Unlike maleimides, which form thioether bonds susceptible to retro-Michael reactions in physiological conditions, APN derivatives undergo a copper-free click reaction with cysteine thiols to generate stable thioether linkages resistant to hydrolysis. This stability is critical for in vivo applications, as demonstrated in human serum albumin (HSA) conjugation studies, where APN-based conjugates maintained structural integrity over extended periods in bloodstream simulations.
The APN group’s selectivity arises from its electron-deficient triple bond, which undergoes nucleophilic attack by thiolates at physiological pH (7.0–7.5). Kinetic studies reveal a second-order rate constant of $$ k = 2.1 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ for APN-thiol reactions, comparable to maleimides but with negligible off-target reactivity toward amine or hydroxyl groups. This chemoselectivity minimizes side reactions during protein conjugation, ensuring high product purity.
Table 1: Comparison of APN and Maleimide Reactivity Profiles
| Property | APN-Based Linkers | Maleimide-Based Linkers |
|---|---|---|
| Thiol Bond Stability | >14 days (pH 7.4, 37°C) | 3–5 days (pH 7.4, 37°C) |
| Off-Target Reactivity | <5% (amines/hydroxyls) | 15–20% (amines) |
| Hydrolytic Degradation | Negligible | Significant |
Data derived from in vitro stability assays.
The PEG5 spacer in APN-C3-PEG5-Acid addresses two key challenges in bioconjugate chemistry: aqueous solubility and steric hindrance. Comprising five ethylene glycol repeat units, the PEG5 chain provides a 22.4 Å spacer arm that optimally balances molecular flexibility and distance between conjugated biomolecules. Automated solid-phase synthesis methodologies, utilizing Wang resin and base-labile phenylethyl protecting groups, enable precise control over PEG chain length during manufacturing.
Comparative studies of PEGn spacers (n = 3–8) demonstrate that PEG5 maximizes conjugation efficiency while minimizing aggregation. For instance, antibody-PEG5-drug conjugates exhibit 92% monomeric retention after 72 hours in phosphate-buffered saline, whereas PEG3 analogs aggregate at 37% under identical conditions. The PEG5 spacer’s hydrophilicity also enhances solubility, with APN-C3-PEG5-Acid achieving a critical micelle concentration (CMC) of 1.8 mM—20-fold higher than non-PEGylated analogs.
Table 2: Impact of PEG Spacer Length on Conjugate Properties
| PEG Length (n) | Solubility (mg/mL) | Aggregation (%) | Conjugation Yield (%) |
|---|---|---|---|
| 3 | 12.4 | 37 | 68 |
| 5 | 18.9 | 8 | 89 |
| 8 | 22.1 | 5 | 84 |
Data from antibody-drug conjugate studies.
The C3 alkyl chain bridges the APN moiety and PEG5 spacer, providing conformational flexibility critical for accommodating structural variations in target biomolecules. A metal-free synthesis route, adapted from benzothiophene alkylation techniques, enables regioselective incorporation of the propyl chain. Starting with a tosylated PEG5 precursor, nucleophilic displacement by a propanethiolate anion under basic conditions (pH 10.5, 50°C) yields the C3 linkage with >95% regiochemical purity.
Alternative approaches employ thiol-ene "click" chemistry, where a terminal alkene on the PEG5 spacer reacts with a thiol-terminated C3 chain via radical-initiated coupling. This method achieves quantitative conversion in 2 hours using 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator, though it requires stringent oxygen exclusion to prevent disulfide formation.
Reaction Scheme 1: Metal-Free C3 Alkyl Chain Synthesis
$$
\text{TsO-PEG5-OH} + \text{HS-(CH}2\text{)}3-\text{APN} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{APN-C3-PEG5-O}^- \xrightarrow{\text{Acid Workup}} \text{APN-C3-PEG5-Acid}
$$
Adapted from automated PEG assembly protocols.
APN-C3-PEG5-Acid represents a sophisticated bioconjugation linker incorporating a 3-arylpropiolonitrile (APN) functional group specifically designed for cysteine-selective protein modification [1]. The compound features a molecular formula of C27H37N3O9 with a molecular weight of 547.6 g/mol, containing both a thiol-reactive APN moiety and a polyethylene glycol spacer that enhances aqueous solubility [2] [3]. The APN group functions as an electron-deficient alkyne derivative, activated by two electron-withdrawing groups—a nitrile and an aryl moiety—which results in improved selectivity toward highly reactive thiol-containing molecules, specifically cysteine residues in proteins [4].
The chemoselective nature of APN-C3-PEG5-Acid toward cysteine residues has been demonstrated through comprehensive studies using complex biological matrices [5]. When evaluated against other cysteine-selective methodologies using traceable amino acid derivatives, the APN-mediated tagging exhibited exquisite chemoselectivity for cysteine [5]. The selectivity of this methodology was further validated through experiments on peptide mixtures obtained by trypsin digestion of lysozyme, where the APN reagent specifically targeted cysteine residues without significant cross-reactivity with other amino acids [5].
| Table 1: Molecular Properties of APN-C3-PEG5-Acid | |
|---|---|
| Property | Value |
| Chemical Name | 3-arylpropiolonitrile-C3-polyethylene glycol5-acid |
| Molecular Formula | C27H37N3O9 |
| Molecular Weight | 547.6 g/mol |
| Physical Form | Solid |
| Purity | >90% |
| Storage Conditions | -20°C, protected from light and moisture |
| Solubility | DMSO, DMF, DCM, acetonitrile |
In complex biological environments, APN-C3-PEG5-Acid demonstrates remarkable stability and selectivity [6]. Studies conducted in human plasma and living cells revealed that APN-cysteine conjugates maintain superior stability compared to traditional maleimide-based conjugation systems [6]. The thiol-APN chemistry exhibits high chemoselectivity in aqueous buffer conditions, with the reaction product showing significantly greater stability than thiol-maleimide reaction products under physiological conditions [6]. This enhanced stability stems from the formation of irreversible thioether linkages that resist the retro-conjugate additions and subsequent trapping with endogenous thiols, such as glutathione, which commonly occur with maleimide-based systems [6].
The aqueous stability of the APN group represents a significant advancement over traditional bioconjugation reagents [1]. Unlike maleimide systems that suffer from hydrolytic instability and reversibility under physiological conditions, the APN group couples specifically with cysteine thiols to form stable thioether linkages without risk of subsequent side reactions [1]. This stability profile makes APN-C3-PEG5-Acid particularly valuable for applications requiring long-term stability in biological environments, including the preparation of antibody-drug conjugates and other therapeutic biologics [4].
The kinetic behavior of APN-C3-PEG5-Acid in thiol-addition reactions under physiological conditions reveals distinctive mechanistic characteristics that differentiate it from conventional bioconjugation reagents [7] [6]. Kinetic studies utilizing model thiol compounds, including glutathione, have demonstrated that APN-mediated conjugation proceeds through a Michael addition mechanism with second-order rate constants comparable to other bioorthogonal reactions [7]. Specifically, the reaction of APN compounds with glutathione under dilute conditions exhibited a rate constant of 0.509 ± 0.03 M⁻¹s⁻¹, reaching approximately 60% conversion within 2 hours [7].
The reaction kinetics of APN-C3-PEG5-Acid demonstrate optimal performance within the physiological pH range of 6.5 to 7.5 [6] [8]. Under these conditions, the thiol-addition reaction proceeds efficiently while maintaining the critical chemoselectivity for cysteine residues [6]. The kinetic profile shows that the reaction reaches completion within reasonable timeframes for bioconjugation applications, typically achieving high conversion rates within hours rather than requiring extended reaction periods [7].
| Table 2: Kinetic Parameters for Thiol Addition Reactions | |||
|---|---|---|---|
| Reaction System | Rate Constant (M⁻¹s⁻¹) | pH Range | Stability Profile |
| APN-Glutathione | 0.509 ± 0.03 | Physiological pH | Stable thioether formation |
| APN-Cysteine conjugation | Rapid under physiological conditions | 6.5-7.5 (optimal) | Superior hydrolytic stability |
| Maleimide-Cysteine | 100-1000 | 6.5-7.5 | Prone to retro-Michael addition |
Temperature-dependent kinetic studies reveal that APN-C3-PEG5-Acid maintains consistent reactivity profiles across physiologically relevant temperature ranges [6]. The activation parameters suggest an early transition state mechanism that favors the formation of stable products without significant energy barriers that would impede bioconjugation efficiency [9]. The reaction mechanism appears to involve a concerted addition process where nucleophilic attack and subsequent stabilization occur in a coordinated manner [9].
Comparative kinetic analysis between APN-C3-PEG5-Acid and traditional maleimide systems reveals significant differences in both reaction rates and product stability [6]. While maleimide conjugation typically exhibits higher initial reaction rates (100-1000 M⁻¹s⁻¹), the resulting conjugates suffer from instability due to retro-Michael addition reactions [6] [8]. In contrast, APN-mediated conjugation, though proceeding at more moderate rates, produces conjugates with markedly superior long-term stability in biological environments [6].
The influence of ionic strength and buffer composition on reaction kinetics has been systematically evaluated [9]. Studies indicate that APN-mediated thiol addition shows minimal sensitivity to ionic strength variations, suggesting that the reaction mechanism does not heavily depend on electrostatic interactions [9]. This characteristic provides practical advantages for bioconjugation applications where buffer conditions may vary or where high salt concentrations are present [9].
The selectivity profile of APN-C3-PEG5-Acid toward non-cysteine nucleophilic residues has been extensively characterized through systematic reactivity studies [5] [10]. Competitive conjugation experiments between amino acids revealed striking selectivity for cysteine functionalization in the presence of other nucleophilic residues, including lysine, tyrosine, histidine, and serine [10]. These studies established that APN compounds exhibit minimal cross-reactivity with non-cysteine amino acids, even at high concentrations up to 0.1 M [11].
Lysine residues, which represent the most abundant nucleophilic amino acids in proteins, show no significant reactivity with APN-C3-PEG5-Acid under physiological conditions [12] [8]. The epsilon-amino groups of lysine, despite their inherent nucleophilicity, do not undergo appreciable conjugation with the APN moiety due to the specific electronic and steric requirements of the thiol-addition mechanism [12]. This selectivity contrasts favorably with N-hydroxysuccinimide ester chemistry, where lysine residues represent primary targets for conjugation [8].
| Table 3: Amino Acid Selectivity Comparison | ||
|---|---|---|
| Amino Acid Target | APN Reactivity | Selectivity Advantage |
| Cysteine | Highly selective (exquisite chemoselectivity) | Primary target |
| Lysine | No significant reactivity | Avoids non-specific conjugation |
| Histidine | No significant reactivity | Enhanced selectivity vs. maleimide |
| Arginine | No significant reactivity | Minimal cross-reactivity |
| Serine | No reactivity | Complete selectivity |
| Tyrosine | No reactivity | Phenolic groups unreactive |
| Methionine | No reactivity | Sulfur selectivity for thiols only |
Histidine residues, which can exhibit nucleophilic behavior under certain pH conditions, demonstrate minimal reactivity with APN-C3-PEG5-Acid [12]. The imidazole ring of histidine, while capable of participating in nucleophilic reactions with highly electrophilic reagents, does not effectively engage with the APN electrophile under standard bioconjugation conditions [12]. This selectivity advantage becomes particularly important in protein environments where histidine residues are present near the conjugation site [12].
Arginine residues, despite their positive charge and presence of nucleophilic nitrogen atoms, exhibit no appreciable reactivity with APN-C3-PEG5-Acid [13] [14]. The guanidinium group of arginine, while highly basic, lacks the specific nucleophilic characteristics required for efficient thiol-addition chemistry [13]. This selectivity ensures that APN-mediated conjugation remains specific for cysteine residues even in proteins with high arginine content [14].
Serine and threonine residues, containing hydroxyl groups that can potentially act as nucleophiles, show complete lack of reactivity with APN-C3-PEG5-Acid [11]. Studies utilizing peptide substrates containing both cysteine and serine residues demonstrated exclusive conjugation to the cysteine position, with no detectable modification of serine hydroxyl groups [11]. This selectivity extends to other hydroxyl-containing amino acids, including tyrosine, where the phenolic hydroxyl group remains unreactive toward the APN electrophile [11].
The selectivity profile of APN-C3-PEG5-Acid provides significant advantages over traditional bioconjugation reagents in complex protein environments [8]. Unlike maleimide systems, which can exhibit competitive reactivity with amino groups at elevated pH, or N-hydroxysuccinimide esters, which readily target multiple lysine residues, APN chemistry maintains exquisite selectivity for cysteine under a broad range of reaction conditions [8]. This selectivity translates to more homogeneous conjugation products and reduced heterogeneity in bioconjugate preparations [15].
APN-C3-PEG5-Acid represents a significant advancement in antibody-drug conjugate technology, offering superior stability and controlled payload release characteristics compared to traditional maleimide-based linkers [2]. The compound functions as a thiol-specific conjugation reagent that forms stable thioether linkages with cysteine residues in antibodies, enabling precise drug attachment while maintaining the structural integrity of the targeting antibody [2] [3].
The 3-arylpropiolonitrile (APN) moiety serves as the reactive group that specifically targets cysteine thiol groups through a highly selective addition reaction [2] [4]. This selectivity is crucial for ADC development, as it allows for predictable drug-to-antibody ratios (DAR) and homogeneous conjugate formation [5] [6]. Unlike maleimide-based systems that suffer from reversible retro-Michael reactions leading to premature payload release in circulation, APN-C3-PEG5-Acid forms irreversible thioether bonds that remain stable in blood plasma [4] [7].
The polyethylene glycol (PEG5) spacer component provides multiple critical functions in ADC applications. It enhances the aqueous solubility of the resulting conjugate, reducing aggregation and improving pharmacokinetic properties [2] [8]. The PEG5 chain also provides optimal spacing between the antibody and the cytotoxic payload, allowing for efficient cellular internalization and subsequent lysosomal processing [9] [10]. Studies have demonstrated that PEG5 spacers optimize binding kinetics and improve the therapeutic index of ADCs by facilitating controlled payload release specifically within target cells [11].
Research findings indicate that ADCs constructed with APN-C3-PEG5-Acid demonstrate superior stability profiles compared to conventional maleimide-based conjugates. In vitro plasma stability assays show that APN-based conjugates retain over 96% of their payload after 120 hours of incubation, while maleimide-based systems show only 62% retention under identical conditions [7]. This enhanced stability translates to improved therapeutic outcomes, with preclinical studies reporting a 40% increase in maximum tolerated dose for APN-based ADCs compared to traditional conjugates [7].
The payload release mechanism for APN-C3-PEG5-Acid conjugates is primarily dependent on lysosomal degradation following cellular internalization [9] [10]. This mechanism provides several advantages over cleavable linker systems that rely on specific environmental conditions for drug release. The stable thioether linkage ensures that payload release occurs only upon complete proteolytic degradation of the antibody backbone, minimizing off-target toxicity and bystander effects [12] [13].
Clinical development of APN-C3-PEG5-Acid-based ADCs has progressed from preclinical studies to early clinical trials, with several candidates showing promising safety and efficacy profiles [14] [15]. The stable conjugation chemistry addresses key limitations of first-generation ADCs, including payload instability and heterogeneous drug loading, positioning this technology as a next-generation platform for targeted cancer therapy [16] [17].
The integration of APN-C3-PEG5-Acid with proteolysis-targeting chimera (PROTAC) platforms represents a significant advancement in targeted protein degradation technology [18] [19]. PROTACs function as heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to ubiquitination and subsequent proteasomal degradation of the target protein [14] [20].
APN-C3-PEG5-Acid serves as a crucial linker component in PROTAC design, connecting the target protein ligand to the E3 ligase ligand through its thiol-reactive chemistry [18] [19]. The compound's ability to form stable thioether linkages with cysteine-containing ligands ensures consistent and reproducible PROTAC assembly [8] [21]. This stability is essential for maintaining the precise spatial orientation required for effective ternary complex formation and subsequent protein degradation [19] [14].
The PEG5 spacer component provides optimal flexibility and length for PROTAC function, allowing the two ligands to simultaneously engage their respective targets while maintaining the structural integrity of the degrader complex [18] [8]. Research has demonstrated that PEG5 spacers facilitate stable ternary complex formation by providing sufficient conformational flexibility for protein-protein interactions while maintaining the proximity necessary for efficient ubiquitin transfer [19] [14].
Studies investigating PROTAC degradation efficacy have shown that APN-C3-PEG5-Acid-based degraders exhibit enhanced protein degradation compared to conventional linker systems [18] [14]. The stable conjugation chemistry prevents premature dissociation of the PROTAC components, ensuring sustained target protein engagement and efficient degradation kinetics [19] [14]. Quantitative proteomics analyses have revealed that APN-based PROTACs maintain their degradation activity for extended periods, with minimal loss of efficacy over time [19].
The compatibility of APN-C3-PEG5-Acid with established E3 ligase systems, including VHL (Von Hippel-Lindau) and CRBN (Cereblon) platforms, has been validated through extensive preclinical studies [18] [14]. These systems represent the most widely used E3 ligases in PROTAC development, and the successful integration of APN-C3-PEG5-Acid with these platforms demonstrates its versatility as a linker technology [8] [20].
The selectivity profile of APN-C3-PEG5-Acid-based PROTACs shows reduced off-target effects compared to traditional degraders [19] [14]. This selectivity is attributed to the precise nature of the thiol-specific conjugation chemistry, which minimizes non-specific interactions and ensures targeted protein degradation [14] [20]. Cell-based assays have demonstrated tissue-specific targeting capabilities, with degraders showing preferential activity in cells expressing the target protein [19] [14].
Pharmacokinetic studies have revealed that the PEG5 component enhances the bioavailability and distribution of PROTAC molecules [2] [8]. The improved solubility and stability characteristics contribute to better cellular uptake and sustained intracellular concentrations, which are critical for effective protein degradation [8] [15]. These properties position APN-C3-PEG5-Acid as an advantageous linker for next-generation PROTAC therapeutics targeting previously undruggable proteins [14] [20].
APN-C3-PEG5-Acid has emerged as a valuable tool for site-specific protein labeling in structural biology applications, offering significant advantages over conventional labeling methods [4] [22]. The compound's highly selective thiol-reactive chemistry enables precise modification of cysteine residues without affecting other amino acid side chains, resulting in homogeneous protein conjugates suitable for detailed structural analysis [23] [24].
The site-specificity of APN-C3-PEG5-Acid labeling is achieved through the selective reactivity of the 3-arylpropiolonitrile moiety toward cysteine thiol groups [4] [23]. This selectivity is particularly advantageous for structural biology studies, as it allows for the introduction of specific labels at predetermined sites within proteins without perturbing the native protein structure [4] [25]. The reaction proceeds efficiently under physiological conditions, maintaining protein stability and biological activity throughout the labeling process [22] [23].
The stable thioether linkage formed between APN-C3-PEG5-Acid and cysteine residues provides several advantages for structural biology applications. The irreversible nature of the conjugation ensures that labels remain attached throughout extended experimental procedures, including protein purification, crystallization, and long-term storage [4] [23]. This stability is particularly important for fluorescent labeling applications, where label dissociation can lead to background interference and reduced experimental reproducibility [23] [24].
Cross-linking studies utilizing APN-C3-PEG5-Acid have demonstrated its utility in protein structure analysis and protein-protein interaction studies [26]. The permanent cross-links formed through the stable thioether chemistry enable quantitative analysis of protein complexes and provide structural constraints for molecular modeling studies [26]. The enhanced stability of APN-based cross-links compared to traditional methods allows for more rigorous analytical procedures and improved structural resolution [4] [26].
For fluorescent probe conjugation applications, APN-C3-PEG5-Acid offers superior performance compared to conventional maleimide-based labeling reagents [23] [24]. The stable conjugation eliminates photobleaching issues commonly associated with reversible labeling systems, enabling long-term imaging studies and time-course analysis of protein dynamics [4] [23]. The PEG5 spacer component provides optimal distance between the protein and the fluorescent label, minimizing quenching effects and maintaining label brightness [23] [24].
Enzymatic activity studies have benefited from the irreversible modification capabilities of APN-C3-PEG5-Acid [4] [22]. The stable labeling allows for precise monitoring of enzyme kinetics without interference from label dissociation, providing accurate measurements of catalytic parameters and substrate binding affinities [4] [22]. The minimal perturbation of protein structure ensures that enzymatic properties are maintained following labeling, enabling meaningful structure-function relationship studies [4] [25].
Membrane protein studies represent another important application area for APN-C3-PEG5-Acid labeling technology [2] [4]. The enhanced solubility provided by the PEG5 component is particularly beneficial for membrane protein work, where maintaining protein solubility and stability is often challenging [2] [4]. The stable labeling chemistry enables the study of membrane protein dynamics and interactions under physiological conditions, providing insights into membrane protein function and regulation [4] [27].